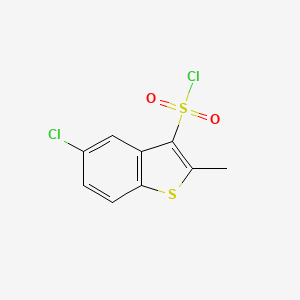

5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride

CAS No.: 220432-04-2

Cat. No.: VC3073245

Molecular Formula: C9H6Cl2O2S2

Molecular Weight: 281.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 220432-04-2 |

|---|---|

| Molecular Formula | C9H6Cl2O2S2 |

| Molecular Weight | 281.2 g/mol |

| IUPAC Name | 5-chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride |

| Standard InChI | InChI=1S/C9H6Cl2O2S2/c1-5-9(15(11,12)13)7-4-6(10)2-3-8(7)14-5/h2-4H,1H3 |

| Standard InChI Key | UDIXGHPYYMOSGI-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(S1)C=CC(=C2)Cl)S(=O)(=O)Cl |

| Canonical SMILES | CC1=C(C2=C(S1)C=CC(=C2)Cl)S(=O)(=O)Cl |

Introduction

5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride is a chemical compound with significant applications in biochemical reactions, particularly in the modification of proteins and enzymes. Its molecular formula is C9H6Cl2O2S2, and it has a molecular weight of approximately 281.18 g/mol. This compound is characterized by its benzothiophene core and a reactive sulfonyl chloride group, which facilitates interactions with nucleophilic sites on biomolecules.

Synthesis Methods

The synthesis of 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride typically involves two key steps:

-

Chlorination: The first step involves the chlorination of 2-methylbenzothiophene using chlorine gas in the presence of a catalyst like iron(III) chloride to yield 5-chloro-2-methylbenzothiophene.

-

Sulfonylation: The chlorinated product is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the final compound.

Industrial production methods may utilize similar steps but are optimized for large-scale synthesis using continuous flow reactors and automated systems.

Biochemical Applications

5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with biomolecules through sulfonylation reactions, forming sulfonamide bonds that can alter the activity and function of target biomolecules. This compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of kinases and phosphatases.

| Biological Effect | Mechanism |

|---|---|

| Enzyme Inhibition/Activation | Covalent modification of amino acid residues |

| Cell Signaling Modulation | Influence on kinases and phosphatases |

| Gene Expression Alteration | Modification of transcription factors |

Chemical Reactions and Derivatives

This compound undergoes various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

| Reaction Type | Products |

|---|---|

| Nucleophilic Substitution | Sulfonamides, sulfonates |

| Electrophilic Aromatic Substitution | Substituted benzothiophenes |

Research Findings and Future Directions

Research on 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride highlights its potential in biochemical applications due to its unique chemical structure and reactivity. Future studies may focus on optimizing its synthesis, exploring its therapeutic potential, and understanding its effects on cellular processes.

Given the limitations in the search results regarding specific research findings and diverse sources, further exploration of scientific databases and literature reviews would be beneficial to provide a comprehensive overview of this compound's applications and research directions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume